molecular formula C13H18BFO2 B1334157 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 815631-56-2

2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1334157
M. Wt: 236.09 g/mol
InChI Key: HHWOQSZBVGPYMH-UHFFFAOYSA-N
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Description

The compound of interest, 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boron-containing organic molecule that is likely to be used in various chemical syntheses and reactions due to the presence of the dioxaborolane moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into its behavior.

Synthesis Analysis

The synthesis of related compounds involves the use of fluorophenyl groups and dioxaborolane rings. For example, the synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was achieved by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . This suggests that the synthesis of the compound of interest might also involve a similar strategy, possibly using a 4-fluoro-2-methylphenyl precursor in a reaction with a dioxaborolane derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR analysis. For instance, the molecular symmetry of 6,12-bis(4-fluorophenyl)-3,9-dioxatetraasterane was found to be close to C2h, except for the terminal ethyl groups . This indicates that the compound of interest may also exhibit a high degree of symmetry, and its structure could be elucidated using similar analytical methods.

Chemical Reactions Analysis

The reactivity of compounds with fluorophenyl and dioxaborolane groups can be complex. The paper on 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane discusses its use in determining rate constants for the formation of contact and solvent-separated ion pairs . This implies that the compound of interest may also participate in reactions that involve ion pair formations and could be used to study reaction kinetics in different solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one of interest have been studied in various contexts. For example, the phase behavior of diastereomeric liquid crystals containing fluorinated components was analyzed, showing that they exhibit enantiotropic and monotropic mesophases . This suggests that the compound of interest might also display unique phase behaviors, which could be relevant in materials science and liquid crystal technology.

Scientific Research Applications

  • Synthesis of Derivatives and Their Inhibitory Activity : Spencer et al. (2002) described the synthesis of derivatives of 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and their inhibitory activity against serine proteases, including thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

  • Structural Analysis and DFT Study : Huang et al. (2021) performed a structural analysis and Density Functional Theory (DFT) study on boric acid ester intermediates related to this compound. Their research included X-ray diffraction, spectroscopy, and mass spectrometry to confirm the structure of the compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

  • Synthesis of Stilbenes and Polyenes for Material Applications : Das et al. (2015) synthesized novel derivatives and used them for creating boron-containing polyene systems, potentially useful as new materials for LCD technology and as therapeutics for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

  • Development of Fluorescent Probes : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes based on this compound for the detection of hydrogen peroxide (H2O2), demonstrating its potential in biochemical sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

  • Preparative Synthesis for Propargylation Reagents : Fandrick et al. (2012) developed a scalable process for preparing a key propargylation reagent from this compound, indicating its utility in organic synthesis (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).

  • Asymmetric Aldol Reactions : Boldrini et al. (1987) explored the use of a chiral precursor of this compound in asymmetric aldol reactions, contributing to the field of chiral synthesis (Boldrini, Lodi, Tagliavini, Trombini, & Umani-Ronchi, 1987).

Future Directions

The utility of boronic esters in organic synthesis is well-established, and research continues into developing new reactions and improving existing methodologies . The specific compound you’ve asked about could potentially be of interest in this context, particularly due to the presence of the fluorine atom, which is often useful in medicinal chemistry.

properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWOQSZBVGPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374617
Record name 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

815631-56-2
Record name 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 815631-56-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Vekariya, W Lei, A Ray, SK Saini… - Journal of medicinal …, 2020 - ACS Publications
We previously identified a pyridomorphinan (6, SRI-22138) possessing a 4-chlorophenyl substituent at the 5′-position on the pyridine and a 3-phenylpropoxy at the 14-position of the …
Number of citations: 23 pubs.acs.org

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